3,7,11,15-Tetramethyl-2-hexadecen-1-OL

vitamin E metabolism nutritional biochemistry tocopherol absorption

Source high-purity 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol), the validated precursor for synthetic Vitamin E and K1 production. This specific diterpene alcohol increases hepatic tocopherol content by 2-3 fold, while its isomer isophytol decreases it by ~40%, making precise procurement critical. It also serves as a baseline for cosmetic active development (tyrosinase IC50: 77.47 µM). Ensure your research outcomes by choosing the correct stereoisomer mixture, not a generic diterpene alcohol.

Molecular Formula C20H40O
Molecular Weight 296.5 g/mol
CAS No. 102608-53-7
Cat. No. B1140665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,11,15-Tetramethyl-2-hexadecen-1-OL
CAS102608-53-7
Molecular FormulaC20H40O
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
InChIInChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+
InChIKeyBOTWFXYSPFMFNR-HMMYKYKNSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol): Identification and Procurement Baseline


3,7,11,15-Tetramethyl-2-hexadecen-1-ol (CAS 102608-53-7), most commonly known as phytol, is an acyclic monounsaturated diterpene alcohol with the molecular formula C20H40O and a molecular weight of 296.53 g/mol [1]. The compound is generated from the degradation of chlorophyll and is a key structural component of the chlorophyll side chain [2]. It exists as a mixture of stereoisomers, with the naturally occurring form being (2E,7R,11R)-phytol, though commercial products are typically offered as isomer mixtures of varying purity . Physicochemical characterization reports a density of 0.85 g/mL at 25°C, a boiling point of 202-204°C at 10 mmHg, and a refractive index (n20/D) of approximately 1.463 .

Why Generic Diterpene Substitution Fails for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL Applications


Despite sharing the C20 isoprenoid backbone with structurally similar diterpene alcohols such as isophytol and dihydrophytol, 3,7,11,15-tetramethyl-2-hexadecen-1-ol (phytol) exhibits functional outcomes that are not interchangeable with its closest analogs. In vivo dietary studies reveal that phytol at 0.5-1.0% dietary inclusion increases liver tocopherol (vitamin E) content by 2-3 fold, whereas isophytol decreases liver tocopherol values by approximately 40%, demonstrating that even subtle structural variations between these isomers produce pharmacologically opposite effects [1]. In cosmetic formulation contexts, phytol itself demonstrates measurable tyrosinase inhibitory activity with an IC50 of 77.47 µM, serving as a defined baseline against which derivative compounds are quantitatively benchmarked for enhanced potency [2]. These divergences mean that procurement specifications for vitamin E precursor studies, cosmetic active ingredient development, or metabolic pathway investigations cannot default to generic 'diterpene alcohol' sourcing without risking non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL


Comparative Tocopherol Modulation: Phytol vs. Isophytol in In Vivo Dietary Models

In a controlled in vivo study using 18-day-old vitamin E-depleted chicks, dietary phytol at 0.5% and 1.0% inclusion produced approximately a twofold and threefold increase in liver tocopherol content, respectively. In stark contrast, dietary isophytol at the same inclusion levels resulted in approximately a 40% decrease in liver tocopherol values. Squalene was also tested and showed an adverse but less pronounced effect than isophytol [1].

vitamin E metabolism nutritional biochemistry tocopherol absorption

Tyrosinase Inhibition Activity: Phytol as Defined Baseline for Cosmetic Derivative Benchmarking

A 2024 study systematically evaluated phytol and multiple synthesized phytol derivatives for cosmeceutical potential using inhibition assays for tyrosinase, elastase, collagenase, and hyaluronidase. Phytol (1) demonstrated a baseline tyrosinase inhibitory IC50 of 77.47 µM. Four of the synthesized derivatives exhibited improved activity relative to this baseline, with phytyl 4-methoxybenzoate achieving the most potent inhibition (IC50 = 27.9 µM), followed by phytyl benzoate (IC50 = 34.73 µM) [1].

cosmeceutical development tyrosinase inhibition anti-melanogenic activity

Vitamin E Biosynthesis Precursor: Phytol vs. Alternative Isoprenoid Pathways

Phytol is established in the primary literature as a direct precursor for the manufacture of synthetic forms of vitamin E and vitamin K1 [1]. This precursor role is structurally specific: phytol provides the phytyl side chain that is essential for tocopherol and phylloquinone biosynthesis. While isophytol is also noted as an intermediate in vitamin E synthesis, its functional outcome in biological systems differs markedly from phytol, as demonstrated by opposite-direction effects on hepatic tocopherol content in comparative feeding studies [2].

vitamin E synthesis vitamin K1 synthesis tocopherol biosynthesis

Thermodynamic Stability and Vapor Pressure Differentiation: Phytol Isomers vs. Isophytol

A 2021 study in The Journal of Chemical Thermodynamics reported vapor pressures and vaporization enthalpies for 1-nonadecanol, isophytol, 2E- and 2Z-phytol, and the naturally occurring (2E,7R,11R)-phytol. Vaporization enthalpies at T = 298.15 K were evaluated, and vapor pressures were determined for the phytols from T = 298.15 to 450 K. The study noted that vapor pressures for isophytol at elevated temperatures were in qualitative agreement with previous literature but the calculated vaporization enthalpy at T = 454.1 K differed significantly from the literature value calculated using previously reported vapor pressure data, indicating potential inconsistencies in isophytol thermodynamic reference data [1].

thermodynamics vapor pressure fragrance formulation

Melanogenesis Suppression: Phytol's Quantified Mechanism in Murine Melanoma Model

A 2018 study in Chemico-Biological Interactions demonstrated that phytol suppressed α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis in B16F10 murine melanoma cells without toxic effects. The study quantified that phytol significantly attenuated melanin production by reducing the expression of tyrosinase and tyrosinase-related protein 1 (TRP1). Mechanistically, phytol stimulated reactive oxygen species (ROS) production and modulated ERK-mediated proteasomal degradation of microphthalmia-associated transcription factor (MITF) [1].

melanogenesis skin whitening MITF degradation

GC-MS Retention Index Standardization: Phytol Identification in Complex Mixtures

The NIST Chemistry WebBook reports Van Den Dool and Kratz retention indices for 3,7,11,15-tetramethyl-2-hexadecen-1-ol on non-polar SE-54 capillary columns. Under temperature ramp conditions (35°C to 230°C at 4 K/min with 3 min initial hold), the retention index is 2119.33. Under modified conditions (35°C to 250°C at 4 K/min with 3 min initial hold and 10 min final hold), the retention index is 2116 [1].

analytical chemistry GC-MS retention index

Best Research and Industrial Application Scenarios for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL


Vitamin E and K1 Precursor Research and Industrial Synthesis

3,7,11,15-Tetramethyl-2-hexadecen-1-ol (phytol) serves as a validated precursor for synthetic vitamin E (tocopherols) and vitamin K1 (phylloquinone) production. This application is supported by the compound's established role as the phytyl side-chain donor in these biosynthetic pathways [1]. Procurement for this application is specifically justified by the direct in vivo evidence demonstrating that dietary phytol at 0.5-1.0% increases hepatic tocopherol content by 2-3 fold, whereas the structural isomer isophytol decreases liver tocopherol by approximately 40% [2]. This functional divergence mandates that phytol, not isophytol or other diterpene alcohols, be specified for vitamin E/K1 precursor studies or industrial synthesis campaigns.

Cosmeceutical Active Ingredient Development and Derivative Benchmarking

Phytol serves as a quantitatively defined baseline compound for the development and comparative evaluation of anti-aging and skin-whitening cosmetic actives. A 2024 study established that phytol exhibits baseline tyrosinase inhibitory activity with an IC50 of 77.47 µM, against which synthesized phytol derivatives demonstrated improved potency (e.g., phytyl 4-methoxybenzoate: IC50 = 27.9 µM, a 2.78-fold enhancement) [1]. Furthermore, mechanistic studies confirm that phytol suppresses melanogenesis in B16F10 murine melanoma cells via ROS-ERK-mediated MITF degradation without cytotoxic effects, validating its scaffold suitability for skin-whitening applications [2]. Procurement of authentic phytol is essential for laboratories developing novel cosmeceutical actives that require a well-characterized, reproducible parent compound for potency comparisons and structure-activity relationship studies.

Analytical Reference Standard for GC-MS Identification in Natural Product Research

For natural product chemists, metabolomics researchers, and essential oil analysts, 3,7,11,15-tetramethyl-2-hexadecen-1-ol serves as an analytical reference standard for GC-MS identification. The compound has verified Van Den Dool and Kratz retention indices of 2119.33 and 2116 on non-polar SE-54 columns under specified temperature ramp conditions [1]. These standardized retention indices enable unambiguous identification of phytol in complex botanical extracts, marine sediment samples, and essential oil analyses, distinguishing it from co-occurring isoprenoid compounds such as neophytadiene (RI = 23.88 min in comparable systems) and dihydrophytol [2]. Procurement of high-purity phytol reference material is critical for laboratories requiring reliable, instrument-agnostic compound identification benchmarks.

Pharmacological Investigation of Anti-Inflammatory and Metabolic Pathways

Phytol has demonstrated dose-dependent anti-inflammatory effects in pre-clinical models, with activity possibly mediated via COX-1/2, NF-κB, and IL-1β dependent pathways [1]. The compound's metabolic activity is further supported by its established role in PPAR-alpha and retinoid X receptor (RXR)-mediated transcriptional regulation [2]. Given that in vivo studies have shown phytol increases hepatic tocopherol 2-3 fold while isophytol produces a 40% decrease [3], procurement of phytol rather than generic diterpene alcohol mixtures is essential for reproducible pharmacological investigations. The compound's defined stereochemistry and well-characterized biological activities make it the appropriate selection for studies targeting inflammatory pathways, lipid metabolism, or nuclear receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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